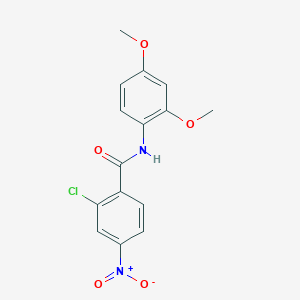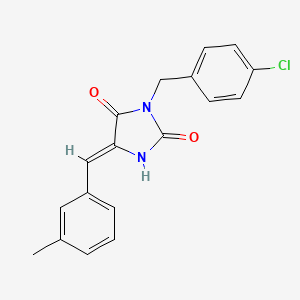![molecular formula C16H12F3N3O B5512901 4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)
4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol is a useful research compound. Its molecular formula is C16H12F3N3O and its molecular weight is 319.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09324650 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on quinazolinone derivatives and related compounds shows a broad interest in their facile synthesis and potential for further functionalization. For example, the synthesis of 3-substituted 2-quinazolinones demonstrates their potential as T-type calcium channel antagonists and as catalysts in the form of N-heterocyclic olefins. These compounds are prepared via simple reactions, highlighting the interest in developing novel compounds with enhanced properties (Sbei et al., 2018).
Antioxidant and Cytotoxic Activity
The derivatization of quinazolin-4(3H)-one with polyphenolic compounds has been studied for its antioxidant and cytotoxic activities. These hybrid molecules display significant therapeutic potential, indicating the importance of structural modification in enhancing biological activity. The addition of phenolic groups significantly influences antioxidant properties, demonstrating the role of chemical modification in developing new therapeutic agents (Pele et al., 2022).
Sensing Applications
The development of sensors based on quinoline and quinazoline derivatives for detecting metal ions like Zn2+ showcases the utility of these compounds in environmental and analytical chemistry. For instance, compounds based on the quinoline platform have been synthesized for high selectivity and sensitivity in fluorescence enhancement upon Zn2+ binding, indicating their potential as effective sensors (Zhou et al., 2010).
Antitumor and Antiviral Activities
Quinazolinone derivatives have been evaluated for their antitumor and antiviral activities, highlighting the significance of structural variation on biological efficacy. For example, the synthesis and evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment demonstrate the potential of these compounds in cancer therapy (Le et al., 2020). Similarly, fluorine-containing 4-arylaminoquinazolines exhibit promising antiviral activities, underscoring the exploration of quinazolinone derivatives in search of new active substances (Lipunova et al., 2012).
Propiedades
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-9-6-7-13(23)12(8-9)20-14-10-4-2-3-5-11(10)21-15(22-14)16(17,18)19/h2-8,23H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPWUNZDNWVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
